

The Pharmacological Promise of 1-(Piperidin-4-yl)ethanone Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)ethanone

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The **1-(Piperidin-4-yl)ethanone** scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including as antimicrobial, antipsychotic, analgesic, and antiplatelet agents.[1][4][5] This technical guide provides an in-depth overview of the pharmacological activities of **1-(Piperidin-4-yl)ethanone** derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Antimicrobial and Antifungal Activities

Derivatives of the piperidin-4-one nucleus have shown promising activity against a range of bacterial and fungal pathogens.[1][6][7] The introduction of various substituents onto the piperidine ring has been a key strategy in developing potent antimicrobial and antifungal agents.[1]

Quantitative Data for Antimicrobial and Antifungal Activities

The following tables summarize the minimum inhibitory concentrations (MIC) and half-maximal effective concentrations (EC50) of various piperidin-4-one derivatives against different microbial strains.

Table 1: Antibacterial Activity of Piperidin-4-one Derivatives

Compound	Bacterial Strain	MIC (µg/mL)	Reference
2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives	Staphylococcus aureus (ATCC 6538)	Not specified, but showed good activity compared to Ampicillin	[1]
E. coli (ATCC 8739)	Not specified, but showed good activity compared to Ampicillin	[1]	
Bacillus subtilis (MTCC441)	Not specified, but showed good activity compared to Ampicillin	[1]	
(Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide (III)	Staphylococcus aureus	Higher activity than its precursor	[7]
Enterobacter sp.	Higher activity than its precursor	[7]	
Piperidineoxime derivative	Escherichia coli	Not specified, but more efficient than Kanamycin	[8]
Streptococcus pyogenes	Not specified, but more efficient than Kanamycin	[8]	
Staphylococcus aureus	Not specified, but more efficient than Kanamycin	[8]	
Pseudomonas aeruginosa	Not specified, but more efficient than Kanamycin	[8]	

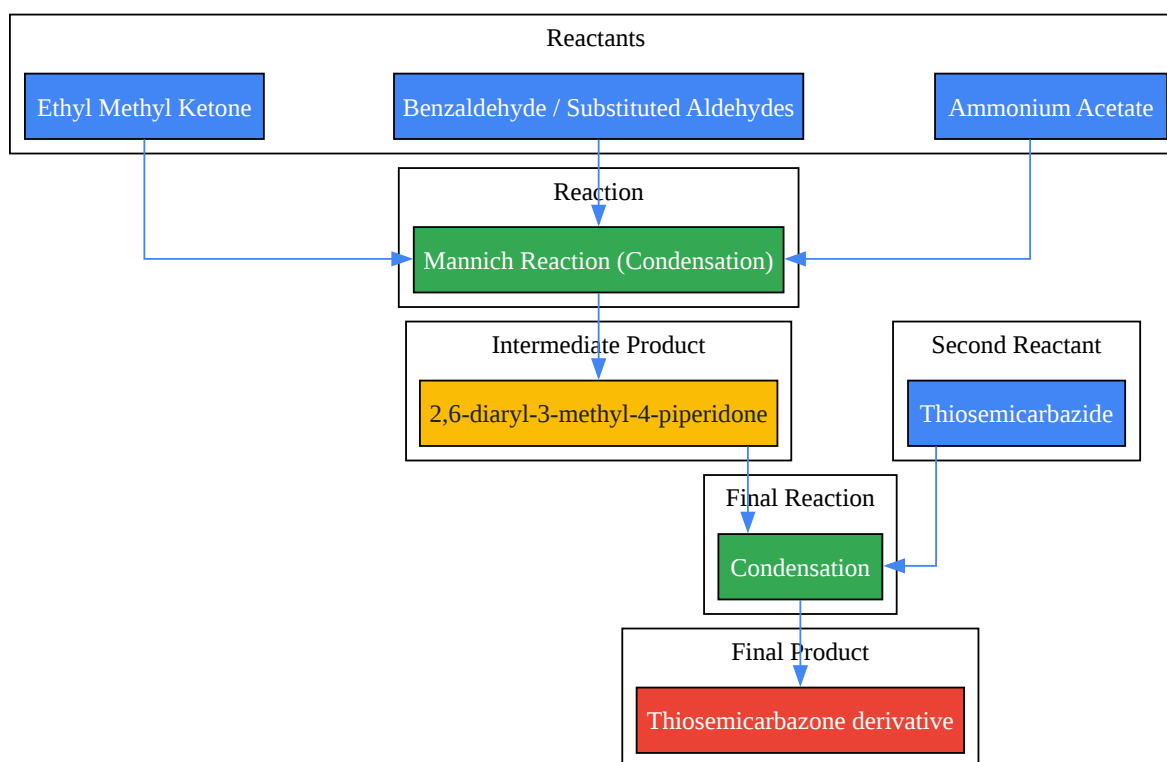
Table 2: Antifungal Activity of Piperidin-4-one Derivatives

Compound	Fungal Strain	MIC (μM)	EC50 (μg/mL)	Reference
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones (1b-6b)	M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans	Not specified, but showed significant activity compared to Terbinafine	-	[1]
1,5-diarylidene-4-piperidone (3h)	Cryptococcus neoformans	7.8	-	[9]
Piperidine-4-carbohydrazide derivative (A13)	Rhizoctonia solani	-	0.83	[10]
Verticillium dahliae	-	1.12	[10]	
Piperidine-4-carbohydrazide derivative (A41)	Rhizoctonia solani	-	0.88	[10]
Verticillium dahliae	-	3.20	[10]	
N-alkylpiperidin-4-yl substituted tetrahydro- and perhydroisoquinolines	Yarrowia lipolytica	1.6 - 12.5 μg/mL	-	[11]

Experimental Protocols for Antimicrobial and Antifungal Activity

Synthesis of Piperidin-4-one Derivatives:

A common method for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the Mannich reaction.[1][6] This involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.[1] Thiosemicarbazone derivatives can then be synthesized by reacting the piperidones with thiosemicarbazide.[1]



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General synthesis workflow for thiosemicarbazone derivatives of piperidin-4-one.

Antimicrobial Susceptibility Testing:

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the tube dilution assay or the agar dilution method.[7][12] The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, is determined.[1]

Analgesic Activity

Piperidine derivatives have long been recognized for their analgesic properties.[2][13] The mechanism of action for some of these compounds is thought to involve the inhibition of prostaglandin synthesis, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

Quantitative Data for Analgesic Activity

The analgesic efficacy of piperidin-4-one and related piperidine derivatives has been evaluated in various animal models.

Table 3: Analgesic Activity of Piperidine Derivatives

Compound	Test Model	Dose	Activity	Reference
Thiosemicarbazone derivative of piperidin-4-one	Tail flick method	30mg/kg	195.24%	[14]
Methoxy-containing thiazole derivative	Tail flick method	30mg/kg	167.62%	[14]
Bromo-containing thiazole derivative	Tail flick method	30mg/kg	203%	[14]
4-(4'-bromophenyl)-4-piperidinol (PD1) and its phenacyl derivatives (PD3, PD5)	Not specified	Not specified	Highly significant analgesic effect (p < 0.01)	[4]
N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolidine[3,4-d]pyridazinones	Phenylbenzoquinone-induced writhing	0.04 - 11 mg/kg (i.p.)	ED50 values in this range (more active than Aspirin)	[15]

Experimental Protocol for Analgesic Activity Assessment

Tail Flick Test:

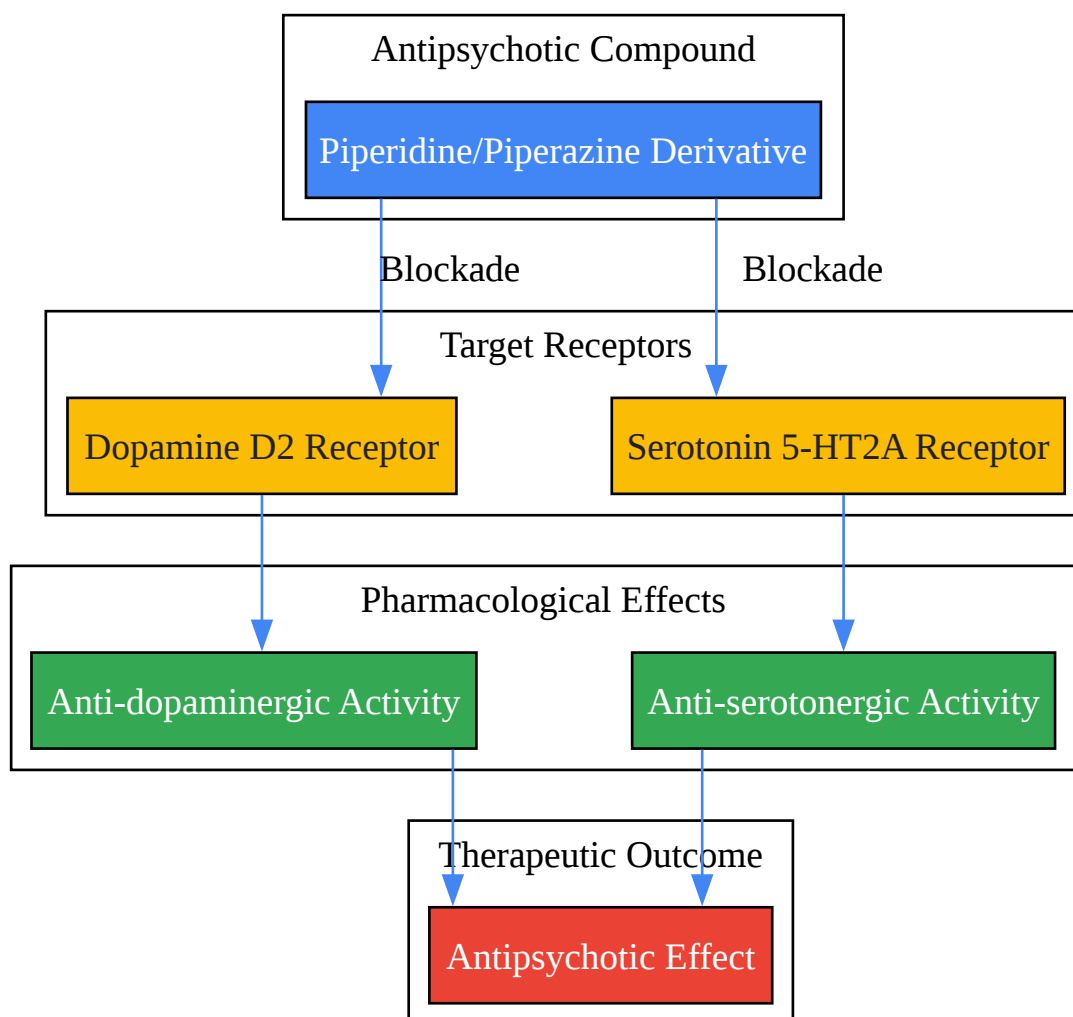
This is a common method to assess centrally mediated analgesia. The animal's tail is exposed to a heat source, and the latency to flick the tail is measured. An increase in the latency period after administration of the test compound indicates an analgesic effect.[14]

Antipsychotic Potential

Derivatives of piperidine and the structurally related piperazine have been extensively investigated as potential antipsychotic agents.[5][16] Their mechanism of action often involves modulation of dopamine and serotonin receptors in the brain.[16][17]

Key Findings on Antipsychotic Activity

Several 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives have been synthesized and evaluated for their antipsychotic activity.[5][18][19] Two compounds, 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) and 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k), demonstrated a particularly impressive antipsychotic profile with reduced liability for catalepsy induction.[18][19] These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity in behavioral models.[5]



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Conceptual signaling pathway for antipsychotic action.

Antiplatelet Activity

Certain piperidine derivatives have been identified as inhibitors of human platelet aggregation, suggesting their potential as antithrombotic agents.[\[4\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Quantitative Data for Antiplatelet Activity

Table 4: Antiplatelet Activity of Piperidine Derivatives

Compound	Inducer	IC50	Reference
4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2'',4''-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5)	Platelet Aggregating Factor	0.06 mM	[4]
PD3	Platelet Aggregating Factor	80 mM	[4]
N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide (20)	Not specified	0.06 μ M	[23]
1,4-bis-[3-[N4-(2-chlorophenyl)-N1-(piperazino-carbonyl)]-piperidin-1-yl-methyl]-benzene dibromide (30)	Not specified	0.06 μ M	[23]

Experimental Protocol for Antiplatelet Aggregation Assay

In vitro human platelet aggregation is studied using a platelet aggregometer. Platelet-rich plasma is prepared from blood samples, and aggregation is induced by agents like collagen, arachidonic acid (AA), or platelet-activating factor (PAF).[21] The inhibitory effect of the test compounds on platelet aggregation is then measured.[21]

Conclusion

The **1-(Piperidin-4-yl)ethanone** framework and its related piperidine structures are of significant interest in the development of new therapeutic agents. The derivatives exhibit a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, analgesic, antipsychotic, and antiplatelet effects. The versatility of the piperidine ring allows for extensive chemical modifications, leading to the optimization of potency and selectivity for various biological targets. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

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